![molecular formula C37H76N2O B14486678 N-[3-(Hexadecylamino)propyl]octadecanamide CAS No. 64205-89-6](/img/structure/B14486678.png)
N-[3-(Hexadecylamino)propyl]octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Hexadecylamino)propyl]octadecanamide is a synthetic compound with the molecular formula C37H76N2O . It is known for its amphiphilic properties, meaning it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This characteristic makes it useful in various applications, particularly in the formation of vesicles and other structures in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hexadecylamino)propyl]octadecanamide typically involves the reaction of octadecanoic acid with 3-(hexadecylamino)propylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Hexadecylamino)propyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[3-(Hexadecylamino)propyl]octadecanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(Hexadecylamino)propyl]octadecanamide involves its ability to form vesicles and other amphiphilic structures. These structures can encapsulate and release substances in a controlled manner, making the compound useful in drug delivery and other applications. The molecular targets and pathways involved include interactions with lipid bilayers and other membrane components, which can influence the stability and permeability of the vesicles .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]octadecanamide: Similar in structure but with different functional groups, leading to variations in properties and applications.
2-(Hexadecyloxy)cinnamic acid: Often used in combination with N-[3-(Hexadecylamino)propyl]octadecanamide to form vesicles with unique properties.
Uniqueness
This compound is unique due to its specific combination of hydrophilic and hydrophobic parts, which allows it to form stable vesicles and other structures in aqueous environments. This makes it particularly valuable in applications requiring controlled encapsulation and release of substances .
Properties
CAS No. |
64205-89-6 |
|---|---|
Molecular Formula |
C37H76N2O |
Molecular Weight |
565.0 g/mol |
IUPAC Name |
N-[3-(hexadecylamino)propyl]octadecanamide |
InChI |
InChI=1S/C37H76N2O/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-33-37(40)39-36-32-35-38-34-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h38H,3-36H2,1-2H3,(H,39,40) |
InChI Key |
YEPADXRAWIMWAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


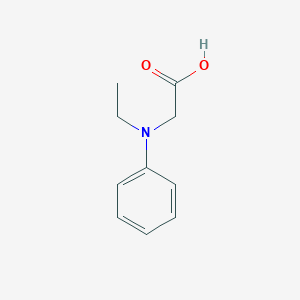
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14486602.png)

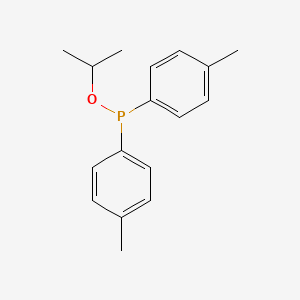
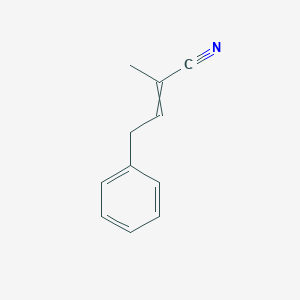
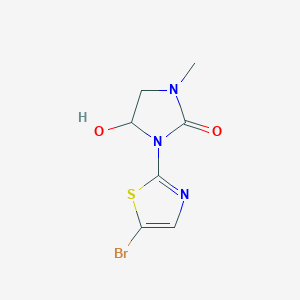
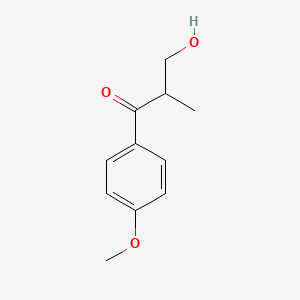
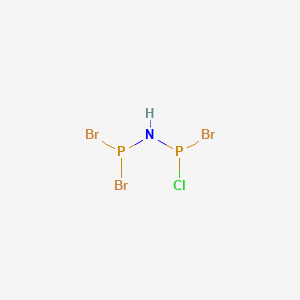
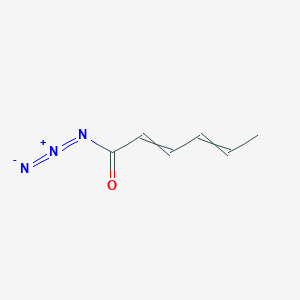
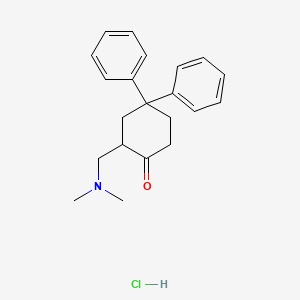
![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)

![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)

